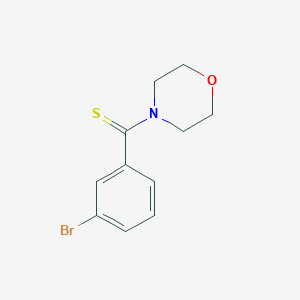
1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs and therapies.
Applications De Recherche Scientifique
Molecular Structure Analysis and Herbicide Development
One of the pivotal areas of application for this compound lies in its structural elucidation and utilization in the development of herbicides. The crystal structure of related compounds, such as azimsulfuron, provides insights into the molecular interactions and stability crucial for herbicidal activity, offering a pathway for the synthesis of new, effective herbicides (Youngeun Jeon et al., 2015).
Catalytic Activity in Environmental Remediation
The iron(III) complexes of certain ligands related to the compound have been examined as models for catechol 1,2-dioxygenases, enzymes involved in the biodegradation of environmental pollutants. These studies illuminate the potential of such compounds in mimicking enzyme activity, paving the way for their application in environmental remediation efforts (M. Velusamy et al., 2004).
Antimicrobial and Antitumor Potential
Further research into derivatives of this compound reveals significant antimicrobial and antitumor activities. For instance, the synthesis and biological evaluation of new series of derivatives have been shown to possess potent antimicrobial properties against various pathogens, highlighting their potential in combating infectious diseases (Vipul M. Buha et al., 2012). Similarly, certain urea derivatives exhibit notable antitumor activities, suggesting their application in the development of cancer therapies (Jian Feng et al., 2020).
Chemical Synthesis and Material Science
The compound's framework serves as a foundation for synthesizing a variety of heterocyclic structures, demonstrating its utility in the field of chemical synthesis and material science. The generation of novel pyranopyrazoles and their theoretical studies contribute to a deeper understanding of molecular properties and interactions, which is crucial for the development of new materials with specific functionalities (A. Al-Amiery et al., 2012).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-25-17(6-7-24-25)16-8-15(10-21-13-16)12-23-20(26)22-11-14-4-5-18(27-2)19(9-14)28-3/h4-10,13H,11-12H2,1-3H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYKECJOOIUZSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

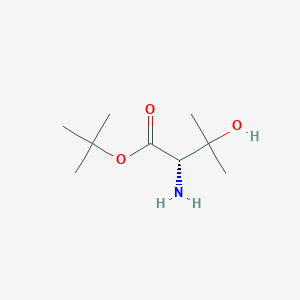
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)
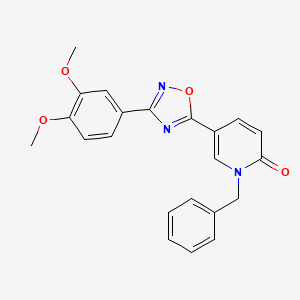

![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)
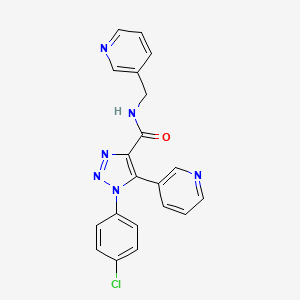
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2377191.png)
![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)
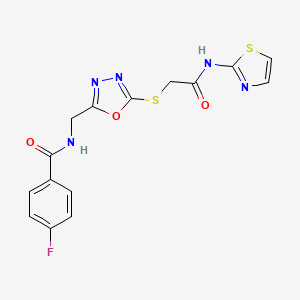

![3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2377199.png)
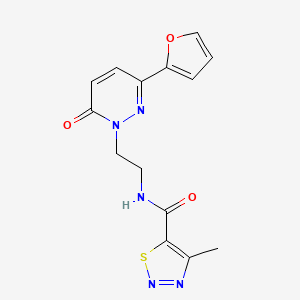
![N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377203.png)
